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Compound of Interest

Compound Name: AC-262536

Cat. No.: B605115 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the selective androgen receptor modulator (SARM) AC-262536 with

other notable alternatives. The information is supported by available preclinical experimental

data to aid in the assessment of its translational potential.

AC-262536 is a nonsteroidal selective androgen receptor modulator developed by Acadia

Pharmaceuticals that has demonstrated tissue-selective anabolic effects with reduced

androgenic activity in preclinical models.[1][2] As a partial agonist of the androgen receptor

(AR), it presents a promising profile for conditions such as muscle wasting and osteoporosis,

aiming to offer the therapeutic benefits of androgens with fewer side effects.[2][3]

Comparative Analysis of Preclinical Data
The translational potential of AC-262536 can be benchmarked against other well-characterized

SARMs, including RAD-140 (Vosilasarm), LGD-4033 (Ligandrol), and Ostarine (MK-2866). The

following table summarizes key quantitative data from preclinical studies.
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Parameter AC-262536
RAD-140
(Vosilasarm
)

LGD-4033
(Ligandrol)

Ostarine
(MK-2866/S-
4)

Testosteron
e

Binding

Affinity (Ki)
5 nM[1] 7 nM[4][5] ~1 nM[6] 3.8 nM[7] 29 nM[4]

Anabolic

Activity

~66% of

testosterone's

maximal

effect on

levator ani

muscle[1]

Potent

anabolic

effect,

stimulates

levator ani

muscle at

doses from

0.03 mg/kg[4]

[8]

Potent

anabolic

activity in

muscle and

bone[9][10]

Potent and

tissue-

selective,

ED50 of 0.03

mg/day in

levator ani

muscle[7]

Standard

reference

Androgenic

Activity

~27% of

testosterone's

maximal

effect on

prostate

weight[1]

Less than

complete

efficacy on

prostate and

seminal

vesicles[4]

Weak partial

agonist on

the prostate

with over

500-fold

selectivity for

muscle vs.

prostate[6]

[10]

Restored

prostate

weight to

<20% of

intact at

3mg/kg/day[1

1]

Standard

reference

Nature of AR

Agonism

Partial

Agonist[3]
Agonist[5]

Full

Agonist[10]
Agonist[7] Full Agonist

Experimental Protocols
The data presented is primarily derived from two key preclinical experimental models:

competitive androgen receptor binding assays and the Hershberger assay in castrated rat

models.

Androgen Receptor Binding Assay
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This in vitro assay is fundamental for determining the binding affinity of a compound to the

androgen receptor.

Principle: This is a competitive radioligand binding assay that measures the ability of a test

compound to displace a known high-affinity radiolabeled androgen (e.g., [3H]-Mibolerone or

[3H]-R1881) from the androgen receptor.[7][12]

General Procedure:

Preparation of AR Source: Cytosol containing the androgen receptor is typically isolated from

the prostate tissue of rats.[13]

Competitive Incubation: A fixed concentration of the radioligand is incubated with varying

concentrations of the test compound (e.g., AC-262536) and the AR preparation.[7]

Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium, after

which the receptor-bound radioligand is separated from the unbound radioligand. This can

be achieved through methods like filtration or using a hydroxyapatite slurry.[7][12]

Quantification: The radioactivity of the bound ligand is measured using a liquid scintillation

counter.[12]

Data Analysis: The data is used to generate a dose-response curve, from which the IC50

(the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50

using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[4]

[12]

Hershberger Assay (Castrated Male Rat Model)
This in vivo assay is the gold standard for assessing the anabolic and androgenic activity of a

compound.[2]

Principle: The assay relies on the androgen-dependent nature of specific tissues in male rats.

The levator ani muscle is used as a marker for anabolic activity, while the prostate and seminal

vesicles are markers for androgenic activity.[14]
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General Procedure:

Animal Model: Immature male rats are surgically castrated to remove the endogenous

source of androgens.[3][15]

Treatment: Following castration, the animals are treated with the test compound (e.g., AC-
262536) or a vehicle control over a specified period, typically two weeks.[3]

Tissue Collection and Measurement: At the end of the treatment period, the animals are

euthanized, and the levator ani muscle, prostate, and seminal vesicles are dissected and

weighed.[14]

Data Analysis: The weights of these tissues are compared between the treated and control

groups to determine the anabolic and androgenic potency of the compound. The results are

often expressed as a percentage of the effect observed with a reference androgen like

testosterone propionate.[16]

Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved in SARM research, the following

diagrams are provided.
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Androgen Receptor Signaling Pathway
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SARM Preclinical Evaluation Workflow

Discussion and Future Directions
AC-262536 demonstrates a favorable preclinical profile with potent anabolic effects on muscle

and a significantly lower impact on androgenic tissues like the prostate when compared to

testosterone.[3] Its nature as a partial agonist might offer a wider therapeutic window and a
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better safety profile compared to full agonists, potentially reducing the risk of side effects such

as hormone suppression.

However, it is crucial to note that the majority of the data for AC-262536 is from preclinical

animal studies, and human clinical trial data is not yet available in the public domain. Further

research is necessary to establish its safety, tolerability, pharmacokinetics, and efficacy in

humans. Comparative clinical trials against other SARMs and traditional anabolic agents will be

essential to fully delineate the translational potential of AC-262536. Researchers should also

consider investigating its long-term effects and its potential for off-target activities. The

exploration of its utility in various muscle-wasting diseases and osteoporosis in well-designed

clinical studies will be the ultimate determinant of its therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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